molecular formula C24H48 B167344 1-Tetracosene CAS No. 10192-32-2

1-Tetracosene

Cat. No.: B167344
CAS No.: 10192-32-2
M. Wt: 336.6 g/mol
InChI Key: ZDLBWMYNYNATIW-UHFFFAOYSA-N
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Description

1-Tetracosene: is a long-chain hydrocarbon with the molecular formula C24H48 It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in the chaintetracos-1-ene . It is a colorless to pale yellow liquid with a faint odor and is primarily used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tetracosene can be synthesized through several methods, including:

    Hydrogenation of 1-Tetracosyne: This involves the partial hydrogenation of 1-tetracosyne using a suitable catalyst such as palladium on carbon.

    Dehydration of 1-Tetracosanol: This method involves the dehydration of 1-tetracosanol using an acid catalyst like sulfuric acid to produce this compound.

Industrial Production Methods:

    Extraction from Natural Sources: this compound can be extracted from natural sources such as plant oils and waxes. The extraction process typically involves solvent extraction followed by purification steps like distillation.

    Chemical Synthesis: Industrial production often involves the chemical synthesis of this compound from smaller hydrocarbon precursors through processes like oligomerization and subsequent dehydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Tetracosene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-tetracosanol using oxidizing agents like potassium permanganate or chromium trioxide.

    Hydrogenation: The double bond in this compound can be hydrogenated to form tetracosane using hydrogen gas and a catalyst such as palladium on carbon.

    Halogenation: this compound reacts with halogens like bromine or chlorine to form dihalogenated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.

    Hydrogenation: Hydrogen gas in the presence of a palladium on carbon catalyst at room temperature and atmospheric pressure.

    Halogenation: Bromine or chlorine in an inert solvent like carbon tetrachloride at room temperature.

Major Products:

    Oxidation: 1-Tetracosanol

    Hydrogenation: Tetracosane

    Halogenation: 1,2-Dibromotetracosane or 1,2-Dichlorotetracosane

Scientific Research Applications

1-Tetracosene has several scientific research applications, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of long-chain hydrocarbons.

    Biology: this compound is studied for its role in insect pheromones, particularly in the communication and mating behaviors of certain insect species.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its hydrophobic nature and ability to form stable emulsions.

    Industry: It is used as a lubricant additive, plasticizer, and in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 1-tetracosene varies depending on its application:

    Insect Pheromones: In insects, this compound acts as a chemical signal that influences mating behavior. It binds to specific receptors on the antennae of insects, triggering a cascade of neural responses that lead to behavioral changes.

    Drug Delivery Systems: In drug delivery, this compound can encapsulate hydrophobic drugs, enhancing their solubility and stability. It interacts with the drug molecules through hydrophobic interactions, forming stable complexes that can be delivered to target sites in the body.

Comparison with Similar Compounds

    Tetracosane (C24H50): A saturated hydrocarbon with no double bonds, making it less reactive compared to 1-tetracosene.

    1-Hexacosene (C26H52): A longer-chain alkene with similar chemical properties but a higher molecular weight and boiling point.

    1-Octacosene (C28H56): Another long-chain alkene with similar reactivity but even higher molecular weight and boiling point.

Uniqueness of this compound: this compound is unique due to its specific chain length and the presence of a double bond at the first carbon position. This structural feature imparts distinct chemical reactivity and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

tetracos-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-24H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLBWMYNYNATIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029716
Record name 1-Tetracosene
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Molecular Weight

336.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Tetracosene
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CAS No.

10192-32-2, 36731-16-5, 93924-11-9
Record name 1-Tetracosene
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Record name 1-Tetracosene
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Record name 1-Tetracosene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is tetracosene and where is it found?

A1: Tetracosene, also known as 1-tetracosene, is a long-chain hydrocarbon belonging to the alkene family. It is a naturally occurring compound found in various plant and marine sources. Studies have identified tetracosene in the dichloromethane extract of Spiraea hypericifolia L. [], a medicinal plant from Kazakhstan, and in virgin olive oil from Calabria, Italy []. It has also been isolated from the marine sponge Clathria fasciculate from the South China Sea [].

Q2: What is the molecular formula and structure of tetracosene?

A2: Tetracosene has the molecular formula C24H48. Its structure consists of a straight chain of 24 carbon atoms with a double bond between the first and second carbon atoms, making it an alpha-olefin.

Q3: What is the significance of the odd-even carbon number distribution in tetracosene found in olive oil?

A3: Research on the composition of virgin olive oil has shown that odd-chain alkanes, like tricosane (C23), tetracosane (C24), and pentacosane (C25), are more prevalent than even-chain alkanes []. This pattern of odd-even carbon number distribution can be valuable for characterizing olive oil and differentiating between cultivars.

Q4: How does the concentration of tetracosene and other alkanes/alkenes in olive oil vary?

A4: The concentration of tetracosene, alongside other n-alkanes and n-alkenes in olive oil, is significantly influenced by both the olive cultivar and the harvest date []. For example, the Sinopolese cultivar exhibited the highest content, highlighting the potential of these compounds as markers for origin and authenticity.

Q5: Are there any synthetic routes available for producing tetracosene?

A5: While tetracosene is found naturally, it can also be synthesized. One method involves the use of methyl iodide-14C in a multi-step synthesis that ultimately yields tetracosene []. This approach can be particularly valuable for producing radiolabeled tetracosene for research purposes.

Q6: What analytical techniques are commonly used to identify and quantify tetracosene?

A6: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed for the identification and quantification of tetracosene in various matrices [, , ]. This technique provides detailed information about the molecular weight and fragmentation pattern, allowing for accurate identification and quantification even in complex mixtures.

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